![molecular formula C11H17NOS B1345304 [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol CAS No. 926921-81-5](/img/structure/B1345304.png)
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol
Overview
Description
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol is a piperidine derivative featuring a thiophene ring substituted at the 2-position and a hydroxymethyl group at the 4-position of the piperidine scaffold. The hydroxymethyl group may enhance solubility and serve as a hydrogen bond donor, critical for biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of thienylmethyl halides with piperidine derivatives. One common method includes the following steps:
Formation of Thienylmethyl Halide: Thienylmethanol is reacted with a halogenating agent such as thionyl chloride to form thienylmethyl chloride.
Nucleophilic Substitution: The thienylmethyl chloride is then reacted with piperidine in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of thienylmethyl ketones or aldehydes.
Reduction: Formation of thienylmethyl alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thienylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Molecular Features
Key structural variations among analogues include:
- Position of thiophene substitution: [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanol () is a positional isomer with the thiophene group at the 3-position.
- Replacement of thiophene with other aromatic groups: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol () replaces thiophene with fluorinated benzene rings. The fluorine atoms increase electronegativity and metabolic stability, contributing to antiplasmodial activity (IC50: 1.03–4.43 μg/mL) . (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol () substitutes thiophene with a pyrimidine ring, introducing nitrogen atoms capable of hydrogen bonding. This modification may enhance interactions with enzymatic targets .
Physicochemical Properties
Therapeutic Potential
- Antimalarial Applications :
Thiophene derivatives are less explored than fluorophenyl analogues but may offer advantages in overcoming resistance due to sulfur’s unique electronic profile . - Antipsychotic Agents : Pimozide () and related compounds highlight the piperidine scaffold’s versatility in CNS drug design, though thiophene derivatives may require optimization for brain penetration .
Biological Activity
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Synthesis
The compound's structure consists of a piperidine ring substituted with a thiophene moiety, which is known for its role in enhancing pharmacological properties. The synthesis typically involves the reaction of thiophene derivatives with piperidine under controlled conditions, often utilizing solvents like DMF and bases such as K2CO3 to facilitate nucleophilic substitutions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives of piperidinyl-thiophene compounds exhibited significant growth inhibition against various cancer cell lines including T-47D, HeLa, HepG2, and MCF-7. The MTT assay results indicated that certain derivatives achieved up to 90% growth inhibition , comparable to standard anticancer agents like paclitaxel .
Table 1: Antiproliferative Activity of Piperidine-Thiophene Derivatives
Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
7b | T-47D | 5.0 | 90 |
7g | HeLa | 6.5 | 85 |
7a | MCF-7 | 4.8 | 88 |
7c | HepG2 | 10.0 | 80 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit histone acetyltransferase (HAT) activities, particularly targeting the p300 enzyme with IC50 values ranging from 1.6 µM to 8.6 µM . This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells.
- Interaction with Cellular Pathways : The presence of the thiophene ring enhances interactions with key cellular pathways involved in proliferation and survival, potentially leading to increased sensitivity in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and thiophene moieties significantly affect biological activity:
- Substituents on Piperidine : Variations in substituents at the piperidine nitrogen have shown that larger or more polar groups enhance activity.
- Thiophene Modifications : The position and type of substituents on the thiophene ring also play a critical role in determining the potency against cancer cell lines.
Table 2: Structure-Activity Relationships
Substituent Type | Effect on Activity |
---|---|
Larger alkyl groups | Increased potency |
Polar functional groups | Enhanced solubility |
Electron-withdrawing groups | Improved inhibitory effects |
Case Studies
Several case studies have documented the efficacy of related compounds in vivo:
- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor regression when administered at therapeutic doses, suggesting potential for clinical application .
- Toxicology Studies : Preliminary toxicology assessments indicate that these compounds exhibit lower toxicity profiles compared to traditional chemotherapeutics, making them promising candidates for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, thiophen-2-ylmethyl bromide can react with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Optimization includes varying solvents (DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yield (60–85%) . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine CH₂OH at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Classified as an irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at 2–8°C in airtight containers. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do electronic effects of the thiophene substituent influence the compound’s reactivity and binding affinity?
- Methodological Answer : Thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets (e.g., enzymes/receptors). Comparative studies with phenyl or pyridinyl analogs show higher binding affinity (IC₅₀ reduction by 30–50%) due to sulfur’s polarizability . DFT calculations (B3LYP/6-31G*) model charge distribution at the thiophene-piperidine junction .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : For inconsistent IC₅₀ values (e.g., fluorinated vs. chlorinated analogs):
- SAR Analysis : Systematic substitution (e.g., replacing thiophene with furan) tests electronic/steric contributions .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding modes .
- Meta-Analysis : Pool data from analogs (e.g., piperidine-thiophene derivatives) to isolate substituent-specific trends .
Q. How can multi-step synthetic routes be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps (70–90% yield) .
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) .
- DoE (Design of Experiments) : Optimize parameters (pH, temp) via response surface methodology .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.1), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
- MD Simulations : GROMACS models interaction dynamics with lipid bilayers (e.g., 100-ns simulations for permeability) .
Q. Key Notes
- Contradictions : Discrepancies in biological data (e.g., IC₅₀ variability) often arise from assay conditions (e.g., cell line differences) or impurity levels .
- Advanced Tools : Cryo-EM and X-ray crystallography are critical for resolving 3D binding conformations .
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWOHUGLHRSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640440 | |
Record name | {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-81-5 | |
Record name | 1-(2-Thienylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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